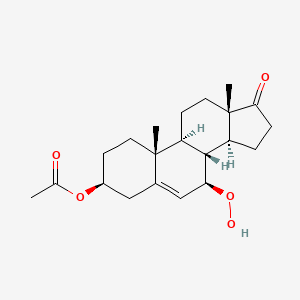![molecular formula C12H13F3N2O3 B14256527 N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine CAS No. 375387-41-0](/img/structure/B14256527.png)
N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an L-glutamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of N2-[4-(Trifluoromethyl)phenyl]-L-glutamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as Friedel-Crafts acylation, nitration, and reduction .
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Applications De Recherche Scientifique
N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N2-[4-(Trifluoromethyl)phenyl]-L-glutamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards its targets, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
4-(Trifluoromethyl)phenylamine: A related compound with a trifluoromethyl group attached to a phenyl ring.
N-(2-methylphenyl)-N’-[4-(trifluoromethyl)phenyl]urea: Another compound featuring a trifluoromethyl group and phenyl ring.
2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide: A compound with a cyano group and trifluoromethyl-substituted phenyl ring.
Uniqueness
N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine is unique due to its combination of the trifluoromethyl group and L-glutamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
375387-41-0 |
|---|---|
Formule moléculaire |
C12H13F3N2O3 |
Poids moléculaire |
290.24 g/mol |
Nom IUPAC |
(2S)-5-amino-5-oxo-2-[4-(trifluoromethyl)anilino]pentanoic acid |
InChI |
InChI=1S/C12H13F3N2O3/c13-12(14,15)7-1-3-8(4-2-7)17-9(11(19)20)5-6-10(16)18/h1-4,9,17H,5-6H2,(H2,16,18)(H,19,20)/t9-/m0/s1 |
Clé InChI |
MAQVCJQDNPBXAC-VIFPVBQESA-N |
SMILES isomérique |
C1=CC(=CC=C1C(F)(F)F)N[C@@H](CCC(=O)N)C(=O)O |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)NC(CCC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


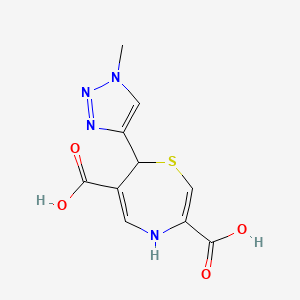
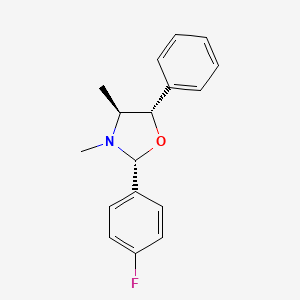
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol](/img/structure/B14256454.png)
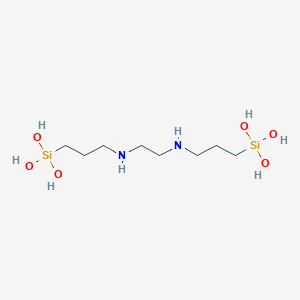

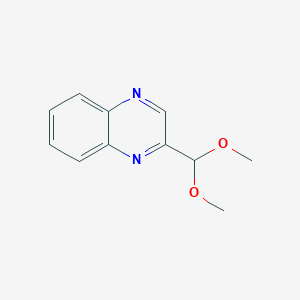
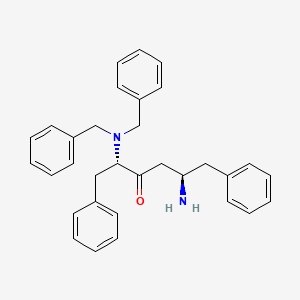
![1,1'-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol)](/img/structure/B14256478.png)

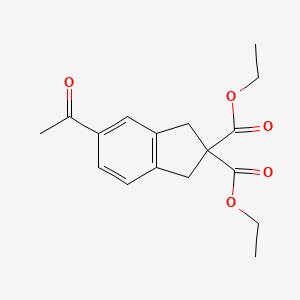
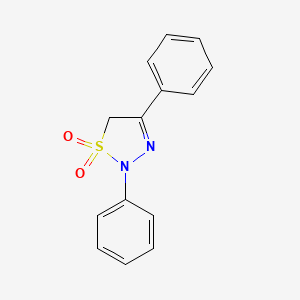
![2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14256524.png)
![4-Methyl-2-[(pyridin-2-yl)sulfanyl]pentanamide](/img/structure/B14256526.png)
